molecular formula C22H21N5O3 B2561167 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 894999-72-5

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2561167
CAS No.: 894999-72-5
M. Wt: 403.442
InChI Key: BUYUIKZXKNBQEV-UHFFFAOYSA-N
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Description

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a potent and selective dual inhibitor of the c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) kinases [1] . This compound acts by competitively binding to the ATP-binding site of these receptor tyrosine kinases, thereby blocking their autophosphorylation and subsequent activation of downstream signaling pathways like PI3K/Akt and MAPK/Erk, which are crucial for cell proliferation, survival, and migration [2] . Its primary research value lies in the investigation of oncogenic processes, particularly in cancers where c-Met signaling is dysregulated (e.g., glioblastoma, non-small cell lung cancer, and gastric carcinomas) and in tumor angiogenesis driven by VEGFR2 [3] . By simultaneously targeting these two key pathways, this inhibitor provides a valuable tool for studying tumor growth, metastasis, and the tumor microenvironment in preclinical models, offering insights for potential therapeutic strategies against highly aggressive and treatment-resistant cancers.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-8-9-18(15(2)10-14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-17-6-4-5-7-19(17)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYUIKZXKNBQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the 2,4-dimethylphenyl and 2-methoxyphenylacetamide groups.

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide group, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H21N5O4
  • Molecular Weight : 431.4 g/mol
  • Chemical Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Medicinal Chemistry

The compound's structure suggests it may interact with various biological targets, making it a candidate for drug discovery. Its potential applications include:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell proliferation in cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown cytotoxic effects against MCF-7 breast cancer cells with IC50 values as low as 0.39 μM. The mechanism involves apoptosis induction through caspase activation and cell cycle arrest via cyclin-dependent kinase inhibition.
  • Anti-inflammatory Properties : The compound may exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. Some derivatives have demonstrated efficacy comparable to established anti-inflammatory drugs like diclofenac.

Pharmacology

In pharmacological studies, this compound can be investigated for its therapeutic potential:

  • Mechanism of Action : The compound interacts with specific enzymes and receptors involved in critical biological pathways. Its binding affinity to these targets could modulate their activity, leading to therapeutic effects against diseases such as cancer and inflammation.

Materials Science

In the industrial sector, the unique chemical properties of this compound may allow for applications in developing new materials:

  • Polymer Development : Its structural characteristics could be utilized in synthesizing novel polymers or coatings with enhanced properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide:

  • Anticancer Activity Study : A study assessed various pyrazolo[3,4-d]pyrimidine derivatives against MCF-7 cells and found that certain compounds significantly inhibited cell growth while sparing non-cancerous cells.
  • Anti-inflammatory Research : Research conducted by Sivaramakarthikeyan et al. indicated that para-nitrophenyl derivatives linked to pyrazole conjugates displayed remarkable anti-inflammatory effects comparable to established treatments.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityPotent cytotoxic effects against MCF-7 cells; induces apoptosis
Anti-inflammatoryInhibits COX enzymes; reduces inflammation comparable to diclofenac
Mechanism of ActionInteracts with enzymes/receptors; modulates biological pathways

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Functional Groups Notable Data Reference
Target Compound 2,4-dimethylphenyl; N-(2-methoxyphenyl)acetamide ~407.42 (estimated) Pyrazolo[3,4-d]pyrimidinone, acetamide N/A (hypothetical) N/A
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-fluorophenyl; N-(2-trifluoromethylphenyl)acetamide ~460.39 Fluorine, trifluoromethyl ChemSpider ID available
Example 83 () 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl); chromen-4-one 571.20 Chromenone, fluoro, isopropoxy MP: 302–304°C; Mass: 571.198.8
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 2,4-dichlorophenoxy; 4-methylbenzyl ~529.34 Chlorine, phenoxy, benzyl ChemSpider ID: 921898-36-4
Compound 3b () Methoxy, 4-methylpiperazin-1-yl; acrylamide ~575.65 Piperazine, acrylamide Synthesized via Pd-catalyzed coupling
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methoxy group (electron-donating) contrasts with fluorine/trifluoromethyl (electron-withdrawing) in and chlorine in .
  • Molecular Weight and Solubility : The target compound’s lower molecular weight (~407 g/mol) compared to Example 83 (571 g/mol) suggests better bioavailability. Piperazine-containing analogs () may exhibit enhanced solubility due to basic nitrogen .
  • Thermal Stability: Example 83’s high melting point (302–304°C) indicates strong crystalline packing, likely due to the chromenone moiety and fluorine substituents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for pyrazolo[3,4-d]pyrimidinone derivatives like the target compound?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using α-chloroacetamides or related electrophiles. For example, describes reactions with N-arylsubstituted α-chloroacetamides under reflux conditions to form the pyrazolo-pyrimidinone core. Key steps include optimizing solvent systems (e.g., DMF or THF) and temperature control to stabilize reactive intermediates. Multi-step protocols, such as those in , involve sequential substitutions (e.g., introducing methoxy or methyl groups) followed by cyclization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns on the pyrazolo-pyrimidinone core. For instance, highlights the use of 1H^1\text{H} and 13C^13\text{C} NMR to resolve aromatic protons and carbonyl groups. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (as in ) are recommended for validating molecular weight and crystallographic packing. Infrared (IR) spectroscopy can confirm the presence of acetamide C=O stretches (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yields during synthesis?

  • Methodological Answer : Cyclization efficiency depends on catalyst selection, solvent polarity, and temperature. reports yields of 72–96% for analogous compounds using Pd-catalyzed cross-coupling or acid-mediated cyclization. A comparative table from :

CompoundReaction TypeCatalyst/SolventYield (%)Melting Point (°C)
2lThiol substitutionK2_2CO3_3/DMF83151–154
2mSuzuki couplingPd(PPh3_3)4_4/THF72221–224
8Acid hydrolysisHCl/EtOH96216–218
  • Lower yields (e.g., 72% for 2m) suggest sensitivity to steric hindrance from substituents. Microwave-assisted synthesis or flow chemistry may enhance reproducibility .

Q. What strategies resolve contradictions between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies in NMR shifts often arise from dynamic effects (e.g., tautomerism in the pyrimidinone ring). and recommend:

  • Variable-Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).
  • Density Functional Theory (DFT) Calculations : To predict 1H^1\text{H} shifts and compare with experimental data.
  • X-ray Crystallography : To resolve ambiguities in substitution patterns (e.g., confirming the 2,4-dimethylphenyl orientation) .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., 2-methoxyphenyl in the acetamide moiety) enhance nucleophilic attack in SNAr reactions, as seen in . Conversely, electron-withdrawing groups (e.g., chloro substituents) deactivate the pyrimidinone core, requiring harsher conditions (e.g., Pd catalysis). Substituent steric bulk (e.g., 2,4-dimethylphenyl) may necessitate larger catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data for structurally similar analogs?

  • Methodological Answer : Variations in reported IC50_{50} values may stem from assay conditions (e.g., cell line variability) or compound purity. and emphasize:

  • HPLC Purity Validation : Ensure >95% purity via reverse-phase chromatography.
  • Standardized Assays : Replicate results across multiple models (e.g., kinase inhibition in A549 vs. HCT116 cells).
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s kinase inhibition potential?

  • Methodological Answer : Kinase profiling using fluorescence-based assays (e.g., ADP-Glo™) is recommended. highlights EGFR and VEGFR2 as primary targets for pyrazolo-pyrimidinone derivatives. Dose-response curves (1 nM–10 µM) and ATP competition experiments (e.g., varying ATP concentrations) can confirm competitive inhibition mechanisms. Include positive controls (e.g., Gefitinib for EGFR) to validate assay conditions .

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